N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Description
N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a biarylamine derivative featuring a pyrimidine core substituted with a piperazine ring linked to a pyrazine moiety and an ethylamine group. This compound is part of a broader class of kinase inhibitors, particularly targeting Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response (DDR) pathway. CHK1 inhibition sensitizes cancer cells to DNA-damaging therapies, making this compound relevant in oncology research . Its structure combines a pyrimidine scaffold with a pyrazine-piperazine pharmacophore, a design strategy common in kinase inhibitor development to enhance binding affinity and selectivity .
Properties
IUPAC Name |
N-ethyl-2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7/c1-2-16-12-3-4-18-14(19-12)21-9-7-20(8-10-21)13-11-15-5-6-17-13/h3-6,11H,2,7-10H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKWPCMWXPHHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the pyrazine moiety: The pyrazine group is incorporated through coupling reactions, such as Buchwald-Hartwig amination, using pyrazine derivatives and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and appropriate solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that control cell growth, differentiation, and survival . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine with structurally and functionally related compounds, focusing on substituent variations, biological activity, and therapeutic applications.
Structural Analogues with Pyrimidine-Piperazine Scaffolds
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ():
This compound replaces the pyrazine ring with a simpler butyl group. While it retains the piperazine-pyrimidine backbone, the absence of the pyrazine heterocycle reduces its kinase selectivity. It is primarily used in material science and organic synthesis rather than targeted cancer therapy .(4-Methanesulfonyl-phenyl)-{5-nitro-6-[4-(pyridin-4-yloxy)-piperidin-1-yl]-pyrimidin-4-yl}-amine ():
Features a nitro group and a pyridinyloxy-piperidine substituent. The nitro group enhances DNA intercalation properties, while the pyridinyloxy moiety improves solubility. This compound shows dual activity as a CHK1 inhibitor and DNA-damaging agent, unlike the pyrazine-based compound, which is more selective for CHK1 .N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():
Substitutes the pyrimidine core with a pyrazole ring. This structural shift reduces kinase inhibition potency but increases metabolic stability, making it suitable for prolonged in vivo studies .
Pyrazine-Piperazine Derivatives
2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine ():
Replaces the pyrimidine-ethylamine group with an oxadiazole-linked pyridine. The oxadiazole ring introduces hydrogen-bonding capabilities, improving binding to ATP pockets in kinases. However, this modification reduces blood-brain barrier penetration compared to the ethylamine-substituted compound .N-[(1S,3S)-3-Ethyl-3-(4-[4-(trifluoromethyl)-pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ():
Incorporates a trifluoromethylpyridine and cyclopentyl group. The trifluoromethyl group enhances hydrophobic interactions with kinase domains, increasing potency but also hepatotoxicity risks .
Fluorinated Analogues
- 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one ():
Fluorinated ethyl groups on the piperazine ring improve pharmacokinetic properties (e.g., half-life) but introduce synthetic complexity. The pyrazolo-pyrazine core broadens activity to include Aurora kinase inhibition, reducing CHK1 specificity .
Data Table: Key Comparative Features
Key Research Findings
- CHK1 Selectivity : The pyrazine-piperazine motif in this compound confers higher CHK1 selectivity compared to nitro- or oxadiazole-containing analogues, which exhibit off-target effects .
- Pharmacokinetics : Fluorinated derivatives () show improved half-life but require structural optimization to mitigate toxicity, whereas the ethylamine group in the parent compound balances solubility and safety .
- Synthetic Accessibility : The parent compound’s synthesis (e.g., via Buchwald-Hartwig coupling, as inferred from ) is more straightforward than fluorinated or cyclopentane-based analogues, which involve multi-step protocols .
Biological Activity
N-ethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an ethyl group and a piperazine ring that includes a pyrazine moiety. Its molecular formula is , with a molecular weight of 299.37 g/mol. The structural characteristics contribute to its biological activity, particularly as a protein kinase inhibitor.
Target of Action
The primary target for this compound is protein kinases . These enzymes play crucial roles in cellular signaling pathways involved in cell growth, differentiation, and metabolism.
Mode of Action
The compound inhibits the activity of specific protein kinases, leading to alterations in cellular processes such as:
- Cell Growth Regulation : Inhibition of kinases involved in cell proliferation.
- Differentiation : Modulation of pathways that control cell differentiation.
- Migration : Impact on cellular migration, which is vital in cancer metastasis.
This inhibition results in significant biochemical changes within cells, potentially leading to therapeutic effects against various diseases, including cancer.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.37 g/mol |
| Primary Target | Protein Kinases |
| Biological Activities | Anticancer, Neuropharmacological |
| Mechanism | Inhibition of protein kinases |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines through targeted kinase inhibition.
- Neuropharmacological Potential : While direct studies on this specific compound are scarce, related compounds have shown efficacy in modulating neurotransmitter systems, indicating potential for further investigation.
- Synthetic Pathways : The synthesis involves several steps including the formation of the pyrimidine core and the introduction of the piperazine ring via nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
